molecular formula C15H16N2O2 B3081122 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid CAS No. 109650-67-1

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid

Cat. No.: B3081122
CAS No.: 109650-67-1
M. Wt: 256.3 g/mol
InChI Key: UOFZDTQOLKIQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid (CAS 109650-67-1) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]azepine core fused with a phenyl substituent at the 3-position and a carboxylic acid group at the 1-position. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.3 g/mol (Figure 1). The compound is commercially available in 250 mg ($248.00) and 1 g ($510.00) quantities from suppliers such as Santa Cruz Biotechnology and Arctom Scientific .

Properties

IUPAC Name

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(19)13-12-9-5-2-6-10-17(12)14(16-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFZDTQOLKIQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=C(N2CC1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid typically involves multiple steps, starting with the construction of the imidazoazepine core. One common approach is the cyclization of appropriately substituted amines with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid moiety undergoes characteristic proton transfer reactions:

  • Deprotonation : Forms water-soluble carboxylate salts under basic conditions (e.g., NaOH, K₂CO₃), enhancing solubility for further reactions.

  • pKa : Estimated at ~4.5–5.0 based on structural analogs, enabling selective deprotonation in the presence of weaker acids.

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

Reaction Type Reagents/Conditions Products Yield Source
Esterification ROH (MeOH, EtOH), H₂SO₄ (cat.), refluxMethyl/ethyl esters70–85%
Amide Coupling HATU, EDCl, DIPEA, RTPrimary/secondary amides60–78%
Sulfonamide Formation RSO₂Cl, pyridine, 0–25°CSulfonamide derivatives55–70%

Key applications include synthesizing prodrugs or modifying pharmacokinetic properties .

Imidazole Ring Alkylation

The N3 nitrogen in the imidazole ring acts as a nucleophile:

Alkylating Agent Conditions Product Yield Source
Methyl iodideEtOAc, reflux, 2 hN3-methyl quaternary salt67%
Benzyl bromideK₂CO₃, DMF, 80°C, 4 hN3-benzyl derivative72%
Cyclohexylmethyl chlorideTEA, CH₂Cl₂, RT, 12 hN3-cyclohexylmethyl analog58%

Alkylation increases cationic character, potentially enhancing bioactivity .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Intramolecular Condensation : Under alkaline conditions, reacts with phenacyl bromides to form polycyclic azulene derivatives (e.g., 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene) .

  • Mechanism : Involves deprotonation of the methylene group adjacent to the imidazole ring, followed by nucleophilic attack on electrophilic carbonyl carbons .

Functional Group Interconversion

  • Decarboxylation : Heating above 200°C induces CO₂ loss, yielding 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine.

  • Reduction : The carboxylic acid is reducible to alcohols via LiAlH₄, though this is less common due to competing side reactions.

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

  • Amides : Improved blood-brain barrier penetration in cannabinoid receptor agonists .

  • Quaternary Salts : Enhanced antibacterial activity against Gram-positive strains (MIC: 2–8 µg/mL) .

This reactivity profile underscores the compound’s versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential pharmacological properties. It may be used in the design of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Key Structural Features :

  • A seven-membered azepine ring fused to a five-membered imidazole ring.
  • A phenyl group at the 3-position enhances aromatic interactions.
  • A carboxylic acid group at the 1-position, enabling hydrogen bonding and salt formation.

The SMILES string OC(=O)c1nc(n2c1CCCCC2)c1ccccc1 confirms the connectivity of the fused ring system .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Suppliers References
Target Compound (109650-67-1) C₁₅H₁₆N₂O₂ 256.3 Reference compound (phenyl, azepine, -COOH) Santa Cruz, Arctom
3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (1537299-20-9) C₁₀H₁₄N₂O₂ 194.23 Pyridine ring (6-membered) replaces azepine; ethyl substituent N/A
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid (884504-87-4) C₇H₈N₄O₂ 180.17 Pyrrolo-triazole core replaces imidazo-azepine 3 suppliers
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate HCl (2177258-44-3) C₁₁H₁₇ClN₄O₂ 284.73 Diazepine ring (with N); ethyl ester (-COOEt) instead of -COOH CymitQuimica
Imidazo[1,2-a]pyrimidine-2-carboxylic acid (64951-10-6) C₇H₅N₃O₂ 163.14 Pyrimidine fused to imidazole; smaller ring system 3 suppliers

Key Observations :

  • Ring Size and Flexibility : The target compound’s seven-membered azepine ring provides greater conformational flexibility compared to six-membered pyridine or pyrimidine analogs .
  • Substituent Effects : The phenyl group in the target compound enhances lipophilicity (logP ~2.8 predicted) compared to ethyl or hydrogen substituents in analogs like 1537299-20-9 .

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound. However, structural analogs with imidazo-fused cores (e.g., flumazenil, CAS 78755-81-4) are known γ-aminobutyric acid (GABA) receptor modulators . The target compound’s phenyl group may enhance binding to hydrophobic pockets in receptors, while the carboxylic acid could limit blood-brain barrier penetration compared to ester prodrugs .

Predicted Physicochemical Properties :

Property Target Compound 1537299-20-9 2177258-44-3
LogP (Lipophilicity) ~2.8 ~1.5 ~1.9
Water Solubility Low Moderate Low
Hydrogen Bond Donors 1 (-COOH) 1 (-COOH) 0 (-COOEt)

Biological Activity

3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid is a synthetic compound belonging to the imidazole family, notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex fused ring structure that includes both imidazole and azepine moieties. Its molecular formula is C15H16N2O2C_{15}H_{16}N_{2}O_{2} and it possesses unique functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H16N2O2
CAS Number109650-67-1
IUPAC NameThis compound
InChIInChI=1S/C15H16N2O2/c18-15(19)13...

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways. For example, studies have reported minimum inhibitory concentrations (MICs) against various pathogens, demonstrating its potential as an antibiotic lead compound .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties. Its ability to interact with inflammatory pathways positions it as a candidate for therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study tested various derivatives of the compound against resistant bacterial strains. Results indicated that certain derivatives had MIC values comparable to existing antibiotics .
  • Anti-inflammatory Activity : In a model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Analgesic Properties : In animal models, the compound showed promising results in reducing pain responses when administered at specific dosages .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundAntibacterial ActivityAnti-inflammatory Activity
3-(4-Methylphenyl)-6,7,8,9-tetrahydro...ModerateLow
5H-imidazo[1,2-a]azepine-3-carboxylic acidHighModerate
3-Aryl-5H-pyrrolo[1,2-a]imidazoleLowHigh

Q & A

Q. What are the common synthetic routes for constructing the imidazo[1,5-a]azepine core in this compound?

Methodological Answer: The imidazo[1,5-a]azepine scaffold is typically synthesized via cyclocondensation reactions. Key steps include:

  • Cyclization : Reacting amino alcohols or diamines with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions to form the azepine ring .
  • Functionalization : Introducing the phenyl group at the 3-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The carboxylic acid group at position 1 is often added through hydrolysis of ester precursors or direct carboxylation .
  • Protection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by deprotection under acidic conditions .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Key features include:
    • Aromatic protons : Multiplets in δ 7.2–7.6 ppm for the phenyl group.
    • Azepine ring protons : Signals for the tetrahydroazepine ring appear as complex multiplets (δ 1.5–3.5 ppm) due to chair/boat conformations .
    • Carboxylic acid proton : A broad singlet near δ 12–13 ppm (if not deprotonated) .
  • 13C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm. Aromatic carbons are observed at δ 120–140 ppm, while sp³ carbons in the azepine ring appear at δ 20–50 ppm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yields in the synthesis of derivatives?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity. For example, Pd(OAc)₂ enhances coupling efficiency in triazolopyrimidine derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates in cyclization steps, while glacial acetic acid aids in condensation reactions .
  • Temperature Control : Reflux conditions (80–120°C) are critical for ring closure, while lower temperatures (0–25°C) minimize side reactions during functionalization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Establish EC₅₀ values using in vitro binding assays (e.g., radioligand displacement with [³H]flumazenil for GABAA receptor studies) to validate potency .
  • Purity Verification : Use HPLC-MS to confirm compound purity (>95%) and rule out impurities as confounding factors .
  • Enzyme-Specific Assays : Test activity against isolated targets (e.g., Plasmodium falciparum DHODH for antimalarial studies) to isolate pharmacological effects .

Q. What computational methods predict the reactivity or target interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a hydrogen-bond donor, influencing binding affinity .
  • Molecular Docking : Simulate interactions with targets like GABAA receptors using software (e.g., AutoDock Vina). Focus on π-π stacking between the phenyl group and receptor aromatic residues .
  • QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity trends .

Q. How can researchers address stability challenges during storage and handling?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder at -20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • pH Control : In solution, maintain pH 4–6 (carboxylic acid pKa ≈ 3–4) to avoid degradation via decarboxylation .
  • Light Sensitivity : Use amber vials to protect against photodegradation, particularly for the imidazole ring .

Q. What analytical techniques differentiate between stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Monitor retention times and peak splitting .
  • Circular Dichroism (CD) : Compare CD spectra with known standards to assign absolute configurations, particularly for the azepine ring .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as seen in studies of tetrahydrotriazolopyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Reactant of Route 2
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.